molecular formula C14H19ClN2O B12797863 Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- CAS No. 102433-69-2

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)-

Cat. No.: B12797863
CAS No.: 102433-69-2
M. Wt: 266.76 g/mol
InChI Key: BBGIGWDOUADQDN-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloroethyl group and a tetrahydronaphthylmethyl moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)amine with isocyanate. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- can undergo several types of chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of ethyl derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloroethyl group can enhance the compound’s ability to interact with biological targets.

Medicine

Medicinally, urea derivatives are often explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The tetrahydronaphthylmethyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a tetrahydronaphthylmethyl group.

    Urea, 1-(2-chloroethyl)-3-(cyclohexylmethyl)-: Contains a cyclohexylmethyl group, offering different steric and electronic properties.

    Urea, 1-(2-chloroethyl)-3-(benzyl)-: Features a benzyl group, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- lies in its combination of the chloroethyl and tetrahydronaphthylmethyl groups. This specific arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

102433-69-2

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)urea

InChI

InChI=1S/C14H19ClN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h3,5-6H,1-2,4,7-10H2,(H2,16,17,18)

InChI Key

BBGIGWDOUADQDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CNC(=O)NCCCl

Origin of Product

United States

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